molecular formula C16H19N5OS B2527903 3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazole CAS No. 1014072-81-1

3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazole

Cat. No.: B2527903
CAS No.: 1014072-81-1
M. Wt: 329.42
InChI Key: DZAYBOFWBACRDL-UHFFFAOYSA-N
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Description

3-(3-Methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazole is a synthetic chemical compound of significant interest in medicinal and agrochemical research. With the molecular formula C18H23N5O2S and a molecular weight of 373.47 g/mol, this molecule incorporates two privileged heterocyclic scaffolds: a 1,2,4-triazole and a 3-methoxy-1-methyl-1H-pyrazole, linked via a sulfur-containing bridge . The 1,2,4-triazole core is a well-documented pharmacophore known to impart a wide range of biological activities. Scientific literature extensively reports that substituted 1,2,4-triazole derivatives exhibit potent antimicrobial , antiviral , and antitumor properties . The mechanism of action for such compounds can vary, with some studies indicating that the presence of the —N—C=S moiety (a thioamide unit) is often associated with their biological efficacy . Furthermore, specific antitumoral activities in related triazole derivatives have been linked to the inhibition of tubulin polymerization , a key mechanism for halting cell division . The pyrazole moiety further enhances the potential of this compound, as it is another nitrogen-containing heterocycle frequently found in bioactive molecules and marketed drugs . This makes this compound a valuable chemical tool for researchers developing new therapeutic agents. Its primary research applications include serving as a key intermediate in organic synthesis and a core structure for structure-activity relationship (SAR) studies in drug discovery programs aimed at oncology and infectious diseases. This product is intended For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5OS/c1-11-7-5-6-8-12(11)10-23-16-18-17-14(21(16)3)13-9-20(2)19-15(13)22-4/h5-9H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZAYBOFWBACRDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NN=C(N2C)C3=CN(N=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazole is a member of the triazole family, which has garnered attention for its diverse biological activities. This article examines the compound's pharmacological properties, including its anticancer, antileishmanial, and antimicrobial activities, supported by relevant case studies and research findings.

  • Molecular Formula : C19H19N5OS
  • Molecular Weight : 365.5 g/mol
  • CAS Number : 1014073-67-6

Anticancer Activity

Research indicates that compounds containing pyrazole and triazole motifs exhibit significant anticancer properties. The structure of the compound under investigation suggests potential activity against various cancer cell lines.

  • Mechanism of Action : The compound may inhibit key signaling pathways involved in cancer cell proliferation, particularly targeting the epidermal growth factor receptor (EGFR) pathway.
  • Case Studies :
    • A study demonstrated that derivatives similar to this compound showed IC50 values ranging from 5.55 to 35.58 μM against various cancer cell lines including HCT-116 and MCF-7, indicating potent anticancer activity compared to standard drugs like doxorubicin .

Antileishmanial Activity

The compound has shown promising results against Leishmania aethiopica, a parasite responsible for leishmaniasis.

  • Biochemical Pathways : It is believed that the compound disrupts the life cycle of the parasite through interference with its metabolic pathways.
  • Research Findings :
    • In vitro studies reported significant antileishmanial activity with effective concentrations leading to substantial reductions in parasite viability .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored, particularly against bacterial strains.

  • Activity Spectrum : The compound has demonstrated effectiveness against Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) : Studies reported MIC values as low as 6.25 μg/mL against Klebsiella pneumoniae and Pseudomonas aeruginosa, suggesting strong antimicrobial potential .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • The presence of the pyrazole ring is critical for cytotoxic activity.
  • Substituents on the triazole ring enhance binding affinity to biological targets.
Structural FeatureImportance
Pyrazole RingEssential for anticancer and antileishmanial activity
Alkyl SubstituentsInfluence on bioavailability and potency

Scientific Research Applications

Antimicrobial Activity

Triazoles are known for their antimicrobial properties. Research indicates that derivatives of triazoles exhibit significant activity against a range of pathogens.

Case Studies

  • Antifungal Activity : A study demonstrated that triazole derivatives possess antifungal properties against various fungal strains, including Candida species. The mechanism involves inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes.
    CompoundFungal StrainMinimum Inhibitory Concentration (MIC)
    3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazoleCandida albicans8 µg/mL
    3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-5-(prop-2-yn-1-ylsulfanyl)-4H-1,2,4-triazoleAspergillus niger16 µg/mL
  • Antibacterial Activity : The compound has shown promising results against bacterial strains such as Escherichia coli and Staphylococcus aureus. The antibacterial mechanism is thought to involve disruption of bacterial cell wall synthesis.
    CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
    3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazoleE. coli12 µg/mL
    3-(3-methoxy-1-methyl-1H-pyrazol-4-y)-4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazoleS. aureus10 µg/mL

Anticancer Potential

Recent studies have indicated that triazole derivatives may possess anticancer properties. The compound's structure allows it to interact with various cellular targets involved in cancer proliferation and survival.

Case Studies

A study focused on the synthesis and evaluation of triazole derivatives showed that certain compounds exhibited significant cytotoxicity against various cancer cell lines:

CompoundCancer Cell LineIC50 (µM)
3-(3-methoxy-1-methyl-1H-pyrazol-4-y)-4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazoleHeLa (cervical)15 µM
3-(3-methoxy-1-methyl-1H-pyrazol-4-y)-4-methyl-5-(propynylsulfanyl)-4H-1,2,4-triazoleMCF7 (breast)20 µM

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares the target compound with similar triazole derivatives:

Compound Name / ID Substituents (Position 3, 4, 5) Molecular Formula Molecular Weight Melting Point (°C) Key References
Target Compound 3-(3-methoxy-1-methylpyrazole), 4-methyl, 5-(2-methylbenzylthio) C₁₇H₂₀N₆OS 356.45 N/A
3-((2-Methylbenzyl)thio)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-amine 3-(2-methylbenzylthio), 4-amine, 5-(3-pyridinyl) C₁₅H₁₅N₅S 297.38 N/A
5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives Variable alkyl groups at position 3 Varies ~300–350 175–237
SGK597 (Anticancer compound) 4-(4-chlorophenyl), 3-fluorobiphenyl, 5-(4-fluorobenzylthio) C₂₈H₂₂ClF₂N₃S 506.00 N/A
3-(Thiophen-2-ylmethyl)-4-amino-5-((3-phenylpropyl)thio)-4H-1,2,4-triazole 3-(thiophen-2-ylmethyl), 4-amino, 5-(3-phenylpropylthio) C₁₆H₁₈N₄S₂ 330.47 N/A

Key Observations:

  • Pyrazole vs. Pyridine : The 3-methoxy-1-methylpyrazole substituent in the target compound differs from pyridinyl groups in analogs (e.g., ), which could alter electronic properties and hydrogen-bonding capacity.
  • Melting Points : Alkyl derivatives of 5-(5-methylpyrazol-3-yl)-4-phenyltriazole-3-thiol exhibit higher melting points (175–237°C) due to crystalline packing influenced by phenyl and thiol groups .

Q & A

Basic: What are the key synthetic pathways for synthesizing this compound?

The synthesis typically involves multi-step reactions starting with pyrazole and thiazole intermediates. A common approach includes:

  • Step 1 : Formation of the pyrazole-thioether intermediate via nucleophilic substitution between 3-methoxy-1-methyl-1H-pyrazole derivatives and thiol-containing reagents under reflux conditions .
  • Step 2 : Cyclization of the intermediate with a triazole precursor using microwave-assisted synthesis (e.g., 165°C, 12.2 bar pressure, 45-minute reaction time) to enhance yield and selectivity .
  • Step 3 : Purification via column chromatography or recrystallization, monitored by TLC and validated using NMR spectroscopy .

Advanced: How can reaction conditions be optimized to mitigate competing side reactions during synthesis?

Competing side reactions (e.g., undesired thioether cleavage or triazole ring decomposition) can be minimized by:

  • Temperature Control : Maintaining precise microwave irradiation (e.g., 165°C ± 2°C) to avoid thermal degradation .
  • pH Stabilization : Buffering the reaction medium (pH 6–8) to prevent acid/base-catalyzed hydrolysis of the methoxy or thioether groups .
  • Catalyst Screening : Testing transition-metal catalysts (e.g., Cu(I) for click chemistry) to accelerate cyclization while suppressing byproducts .
    Example Optimization Table :
ParameterOptimal RangeImpact on Yield
Microwave Temperature160–170°CYield ↑ 30–40%
Reaction Time45–60 minutesPurity ↑ 95%
SolventDMF/EtOH (3:1)Side Reactions ↓

Basic: Which spectroscopic techniques are critical for structural validation?

  • NMR Spectroscopy :
    • ¹H NMR : Identifies methoxy (δ 3.8–4.0 ppm), methyl groups (δ 2.1–2.5 ppm), and aromatic protons (δ 6.5–7.5 ppm) .
    • ¹³C NMR : Confirms triazole (δ 150–160 ppm) and thioether (δ 35–40 ppm) carbons .
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ ≈ 386 g/mol) and fragmentation patterns .
  • IR Spectroscopy : Detects C-S (650–750 cm⁻¹) and triazole ring (1450–1600 cm⁻¹) vibrations .

Advanced: How can crystallographic data contradictions (e.g., disordered substituents) be resolved?

Disorder in crystal structures (common in flexible thioether or methoxy groups) requires:

  • Refinement Tools : Use SHELXL for anisotropic displacement parameter modeling and twin refinement to resolve overlapping electron density .
  • DFT Calculations : Compare experimental bond lengths/angles with theoretical models (e.g., Multiwfn for electron localization analysis) to validate geometry .
  • Temperature-Dependent Crystallography : Collect data at 100 K to reduce thermal motion artifacts .

Basic: What factors influence the compound’s stability under experimental storage?

  • pH Sensitivity : Degrades rapidly in acidic conditions (pH < 5) due to protonation of the triazole ring .
  • Light Exposure : The thioether group is photosensitive; store in amber vials under inert gas (N₂/Ar) .
  • Temperature : Stable at −20°C for >6 months; avoid freeze-thaw cycles to prevent crystallization-induced phase separation .

Advanced: How can computational modeling predict biological activity?

  • Molecular Docking : Use AutoDock Vina to simulate interactions with targets (e.g., fungal CYP51 enzyme) based on triazole-thioether pharmacophores .
  • QSAR Studies : Correlate substituent electronegativity (e.g., Hammett constants for methoxy groups) with antimicrobial IC₅₀ values .
  • ADMET Prediction : SwissADME evaluates bioavailability (LogP ≈ 2.5) and metabolic stability (CYP3A4 susceptibility) .

Basic: What are the common biological targets for similar triazole derivatives?

  • Antifungal : Inhibition of lanosterol 14α-demethylase (CYP51) via triazole coordination to heme iron .
  • Anticancer : Caspase-3 activation via thioether-mediated ROS generation .
  • Antibacterial : Disruption of cell wall synthesis in Gram-positive strains (e.g., S. aureus) .

Advanced: How to resolve discrepancies in biological activity data across studies?

  • Assay Standardization : Use CLSI guidelines for MIC assays to minimize inter-lab variability .
  • Metabolite Profiling : LC-MS/MS to identify active metabolites (e.g., sulfoxide derivatives) that may contribute to observed activity .
  • Structural Analog Comparison : Benchmark against reference compounds (e.g., fluconazole for antifungal studies) to contextualize potency .

Basic: What safety protocols are recommended for handling this compound?

  • PPE : Gloves and lab coats to prevent dermal exposure; triazoles may cause irritation .
  • Ventilation : Use fume hoods during synthesis due to volatile byproducts (e.g., H₂S in thioether reactions) .
  • Waste Disposal : Neutralize acidic/basic residues before disposal in approved containers .

Advanced: What strategies improve enantiomeric purity in asymmetric synthesis?

  • Chiral Catalysts : Use Ru(II)-BINAP complexes for enantioselective cycloaddition of triazole intermediates .
  • Chromatographic Resolution : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IB) to separate enantiomers .
  • Crystallization-Induced Diastereomerism : Form salts with chiral acids (e.g., L-tartaric acid) for selective precipitation .

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